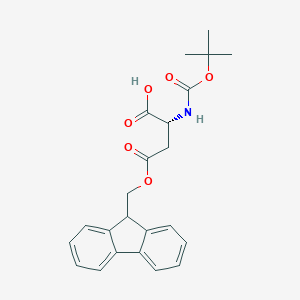

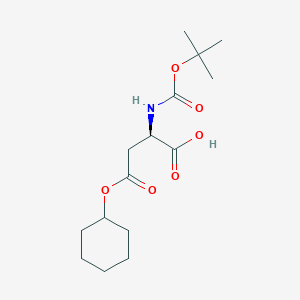

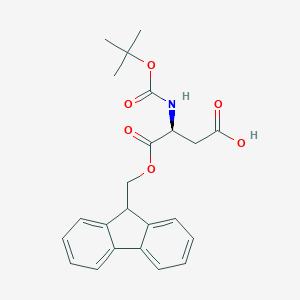

Boc-Asp-Ofm

描述

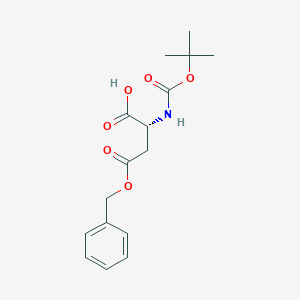

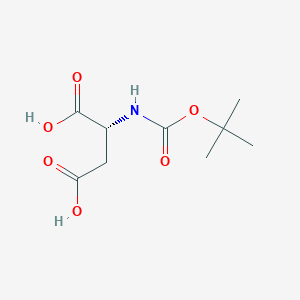

Boc-Asp(Ofm)-OH, also known as Nα-Boc-L-aspartic acid ß 9-fluorenylmethyl ester, is an aspartic acid derivative . It is used in the preparation of Asparagine containing peptide-based oxidation catalysts .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular formula of Boc-Asp(Ofm)-OH is C23H25NO6 . Its average mass is 411.448 Da and its monoisotopic mass is 411.168182 Da .Chemical Reactions Analysis

The Boc group in Boc-Asp(Ofm)-OH is stable towards most nucleophiles and bases . It has been used in the synthesis of peptide libraries, where the resin was first coupled to Fmoc-Met-OH and then to three Fmoc-Ahx-OH (Ahx = 6-aminohexanoic acid) residues .Physical And Chemical Properties Analysis

Boc-Asp(Ofm)-OH has a molecular weight of 411.45 and a density of 1.251±0.06 g/cm3 . It has a melting point of 146-148℃ and a predicted boiling point of 620.8±55.0 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Summary of the Application

Boc-Asp-Ofm is used in an acid-modulated strategy for novel peptide microarray production on biosensor interfaces . The chemistry uses a temporary protection of the N-terminal amino function of each amino acid building block with a tert-butyloxycarbonyl (Boc) group that can be removed after each solid-phase peptide synthesis (SPPS) cycle .

Methods of Application or Experimental Procedures

The method involves the use of a controlled pore glass (CPG) as a support for SPPS to implement a chemistry that can be performed at the interface of multiple field effect transistor (FET) sensors . This method has been fine-tuned for optimal performance on CPG and translated to SPR chips that allow layer-by-layer monitoring of amino acid coupling .

Results or Outcomes

2. Application in Synthesis of Glycosylated Peptide Thioester

Summary of the Application

Boc-Asp-Ofm is used in the synthesis of a glycosylated peptide thioester by the Boc strategy . The Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode solid-phase method .

Methods of Application or Experimental Procedures

The peptide chain was assembled on Boc-Gly-SCH2CH2CO-Leu-OCH2-Pam-resin by an ABI 433A peptide synthesizer with the Boc/HOBt/DCC protocol . Following the previous protocol for peptide thioester preparation, the N-terminal chitobiosylated peptide thioester was prepared by the Boc strategy .

Results or Outcomes

The HF treatment of the resulting protected peptide resin gave the desired chitobiosylated peptide thioester . This thioester was used to prepare the peptide .

3. Application in Green Chemistry

Summary of the Application

Boc-Asp-Ofm is used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This method is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .

Methods of Application or Experimental Procedures

The method involves a catalyst and solvent-free BOC protection of amines . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Results or Outcomes

The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

4. Application in Site-Specific Chemical Modification

Summary of the Application

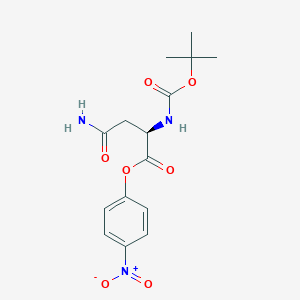

Boc-Asp-Ofm is used in site-specific chemical modification procedures . These include cyclization through a primary amine to the deblocked OFm derivative and preparation of a fluorescent Boc-Glu-(EDANS)-OH derivative from the Boc-Glu(OFm)-OH derivative while attached to the solid .

Methods of Application or Experimental Procedures

The method involves the synthesis of Boc-Glu(OFm)-OH and Boc-Asp(OFm)-OH for solid-phase carboxyl modifications .

Results or Outcomes

The results validate this method as a feasible approach for producing site-specific chemical modifications .

5. Application in Body-on-a-Chip Systems

Summary of the Application

Boc-Asp-Ofm is used in the development of body-on-a-chip (BoC) systems . These systems are established from multiple organs-on-chips (OoCs) to recapitulate the interactions between different tissues .

Methods of Application or Experimental Procedures

The method involves the creation of a BoC system comprising four fluidically linked OoCs . The major innovations in their BoC system are discussed, followed by future perspectives on enhancing the physiological relevance and scalability of BoCs for applications in studying disease mechanisms, testing potential therapeutics, and developing personalized medicine .

Results or Outcomes

The cell viability, proliferation, and osteogenic differentiation of pre-osteoblastic cells cultured on the formed hydrogel under various conditions demonstrate that hydrogel formation in CaCl2 and CaCl2-Na2HPO4 solutions lead to calcium ion binding onto the hydrogels and enrichment with phosphate groups, respectively, rendering these mechanically stable hydrogels osteoinductive scaffolds for bone tissue engineering .

6. Application in Environmentally Conscious Peptide Synthesis

Summary of the Application

Boc-Asp-Ofm is used in an environmentally conscious in-water peptide synthesis . This method is based on MW-assisted coupling reaction of nanosized reactants .

Methods of Application or Experimental Procedures

The method involves the use of water, an environmentally friendly solvent, for peptide synthesis . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .

安全和危害

属性

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRKPGGMJKNMSK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asp-Ofm | |

CAS RN |

129046-87-3 | |

| Record name | N-alpha-tert-Butyloxycarbonylaspartic acid beta-fluorenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129046873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。